In Vitro Potency: Clevudine vs. Lamivudine and Entecavir in HepG2 2.2.15 Cells
Clevudine demonstrates potent, intermediate antiviral activity against wild-type HBV in the standard HepG2 2.2.15 cell assay. Its EC50 of 0.1 μM positions it as more potent than Lamivudine (EC50 0.1–0.116 μM) but less potent than Entecavir (EC50 0.00375 μM) [1]. This ranking is critical for understanding its place in the potency spectrum of approved anti-HBV agents.
| Evidence Dimension | In vitro antiviral potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.1 μM (range: 0.02–0.84 μM) |
| Comparator Or Baseline | Lamivudine: EC50 = 0.1–0.116 μM; Entecavir: EC50 = 0.00375 μM |
| Quantified Difference | Clevudine is approximately equipotent to Lamivudine and ~27-fold less potent than Entecavir. |
| Conditions | HepG2 2.2.15 cell line; reduction in extracellular HBV DNA measured by real-time PCR. |
Why This Matters
This establishes a clear potency benchmark, guiding researchers to select Clevudine when an agent with intermediate intrinsic activity is required, distinct from the ultra-high potency of Entecavir.
- [1] Buti M, et al. Entecavir, FTC, L-FMAU, LdT and others. J Hepatol. 2003. View Source
